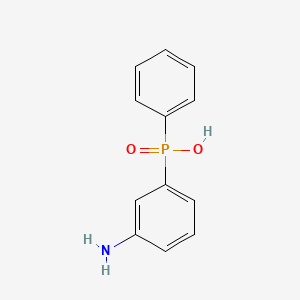
Phosphinic acid, (m-aminophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, also known as phenylphosphinic acid, has the chemical formula C₆H₅P(O)(OH). It belongs to the class of organophosphorus compounds and contains both a phosphorus atom and a hydroxyl group. The compound’s structure consists of a phenyl ring attached to a phosphinic acid functional group. Phenylphosphinic acid is a white crystalline solid with a melting point of 83-85 °C .
Preparation Methods
Synthetic Routes::
- Phenylphosphinic acid can be synthesized by hydrolyzing phenylphosphonous dichloride with water or an aqueous base. The reaction proceeds as follows:
Hydrolysis of Phenylphosphonous Dichloride (C₆H₅PCl₂): C6H5PCl2+2H2O→C6H5P(O)(OH)+2HCl
Industrial Production:: Phenylphosphinic acid is not commonly produced on an industrial scale. it is available for research purposes.
Chemical Reactions Analysis
Phenylphosphinic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to phenylphosphonic acid (C₆H₅PO₃) using oxidants.
Reduction: Reduction of phenylphosphinic acid yields phenylphosphine (C₆H₅PH₂).
Substitution: It can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂) or metal oxidants are used for oxidation reactions.
Scientific Research Applications
Phenylphosphinic acid finds applications in various fields:
Chemistry: Used as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of phenylphosphinic acid’s effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Phenylphosphinic acid is unique due to its combination of a phenyl ring and a phosphinic acid group. Similar compounds include phenylphosphonic acid, phenylphosphine, and other organophosphorus derivatives .
Properties
CAS No. |
108873-83-2 |
|---|---|
Molecular Formula |
C12H12NO2P |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(3-aminophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H12NO2P/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2,(H,14,15) |
InChI Key |
RXPMDUZWXQWWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















